molecular formula C16H15N3O2S2 B4771020 N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide

Cat. No. B4771020
M. Wt: 345.4 g/mol
InChI Key: ZOSHNMXVONNSNJ-UHFFFAOYSA-N
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Description

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide, commonly known as MTTC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTTC belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

MTTC exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Studies have shown that MTTC inhibits the activation of NF-kB, a transcription factor that plays a crucial role in the regulation of inflammation. MTTC also scavenges free radicals and reduces oxidative stress by increasing the activity of antioxidant enzymes. Additionally, MTTC has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MTTC has been shown to have a variety of biochemical and physiological effects. Studies have shown that MTTC can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. MTTC has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, MTTC has been shown to reduce the levels of reactive oxygen species and lipid peroxidation products, indicating its antioxidant potential.

Advantages and Limitations for Lab Experiments

MTTC has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, there are also some limitations associated with the use of MTTC in lab experiments. MTTC has poor solubility in aqueous solutions, which can limit its bioavailability. Additionally, the mechanism of action of MTTC is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on MTTC. One area of research is the development of novel formulations of MTTC that can improve its solubility and bioavailability. Another area of research is the identification of the specific signaling pathways that are targeted by MTTC. This can help to elucidate its mechanism of action and identify potential therapeutic targets. Additionally, further studies are needed to evaluate the efficacy of MTTC in various disease models and to determine its safety and toxicity profile.

Scientific Research Applications

MTTC has been studied for its potential therapeutic properties in various disease models. Studies have shown that MTTC exhibits significant anti-inflammatory, antioxidant, and antitumor activities. MTTC has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-21-12-7-4-11(5-8-12)6-9-14-18-19-16(23-14)17-15(20)13-3-2-10-22-13/h2-5,7-8,10H,6,9H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSHNMXVONNSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide
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N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide
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N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide
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N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide
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N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide
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N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide

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